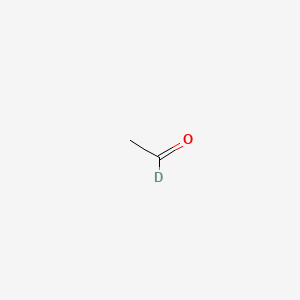

ACETALDEHYDE-1-D1

Cat. No. B1595801

Key on ui cas rn:

4122-13-8

M. Wt: 45.06 g/mol

InChI Key: IKHGUXGNUITLKF-VMNATFBRSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05821384

Procedure details

Acetic anhydride (250 g) containing 0.1 weight percent benzene sulfonic acid was charged initially to the base of the apparatus described above. The acetaldehyde feed was started and gradually increased to 12 ml per hour and allowed to reach steady state over 14.2 hours. Upon reaching steady state, feed rates were fixed at 9 mL per hour for acetic anhydride containing 1 weight percent benzenesulfonic acid and 12 mL per hour for acetaldehyde for the remainder of the experiment. This provides an acetaldehyde:acetic anhydride mole ratio of 2.3:1. An additional 18.4 hours of operation at these conditions produced an average of 8.9 g per hour vinyl acetate, 3.7 g per hour acetaldehyde, and 1.18 g per hour acetic acid in the overhead takeoff, which was operated to remove the distillation fraction boiling below or at 65° C.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2]>C(O)(=O)C>[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:1](=[O:3])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05821384

Procedure details

Acetic anhydride (250 g) containing 0.1 weight percent benzene sulfonic acid was charged initially to the base of the apparatus described above. The acetaldehyde feed was started and gradually increased to 12 ml per hour and allowed to reach steady state over 14.2 hours. Upon reaching steady state, feed rates were fixed at 9 mL per hour for acetic anhydride containing 1 weight percent benzenesulfonic acid and 12 mL per hour for acetaldehyde for the remainder of the experiment. This provides an acetaldehyde:acetic anhydride mole ratio of 2.3:1. An additional 18.4 hours of operation at these conditions produced an average of 8.9 g per hour vinyl acetate, 3.7 g per hour acetaldehyde, and 1.18 g per hour acetic acid in the overhead takeoff, which was operated to remove the distillation fraction boiling below or at 65° C.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2]>C(O)(=O)C>[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:1](=[O:3])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05821384

Procedure details

Acetic anhydride (250 g) containing 0.1 weight percent benzene sulfonic acid was charged initially to the base of the apparatus described above. The acetaldehyde feed was started and gradually increased to 12 ml per hour and allowed to reach steady state over 14.2 hours. Upon reaching steady state, feed rates were fixed at 9 mL per hour for acetic anhydride containing 1 weight percent benzenesulfonic acid and 12 mL per hour for acetaldehyde for the remainder of the experiment. This provides an acetaldehyde:acetic anhydride mole ratio of 2.3:1. An additional 18.4 hours of operation at these conditions produced an average of 8.9 g per hour vinyl acetate, 3.7 g per hour acetaldehyde, and 1.18 g per hour acetic acid in the overhead takeoff, which was operated to remove the distillation fraction boiling below or at 65° C.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2]>C(O)(=O)C>[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:1](=[O:3])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |